molecular formula C21H17N3OS2 B3592254 2-[(5-BENZYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(THIOPHEN-2-YL)ETHAN-1-ONE

2-[(5-BENZYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(THIOPHEN-2-YL)ETHAN-1-ONE

Cat. No.: B3592254
M. Wt: 391.5 g/mol
InChI Key: VOZXUJODHSDQIZ-UHFFFAOYSA-N
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Description

The compound “2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-1-(2-thienyl)ethanone” is a complex organic molecule that contains several functional groups, including a 1,2,4-triazole ring, a thioether group, and a ketone group . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.


Synthesis Analysis

While the exact synthesis of this compound is not available, similar compounds have been synthesized through a series of reactions including alkylation, acylation, and cyclization . The synthesis would likely involve the formation of the 1,2,4-triazole ring, followed by the introduction of the thioether and ketone groups.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The 1,2,4-triazole ring, for example, is known to participate in various chemical reactions . The thioether group might be susceptible to oxidation, and the ketone group could potentially undergo reactions such as reduction or condensation.

Mechanism of Action

The mechanism of action of this compound would depend on its structure and the target it interacts with. Compounds containing a 1,2,4-triazole ring have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory effects .

Future Directions

Given the wide range of biological activities exhibited by compounds containing a 1,2,4-triazole ring, this compound could be of interest for further study . Future research could explore its potential uses in medicine or other fields.

Properties

IUPAC Name

2-[(5-benzyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-1-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3OS2/c25-18(19-12-7-13-26-19)15-27-21-23-22-20(14-16-8-3-1-4-9-16)24(21)17-10-5-2-6-11-17/h1-13H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOZXUJODHSDQIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(N2C3=CC=CC=C3)SCC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(5-BENZYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(THIOPHEN-2-YL)ETHAN-1-ONE
Reactant of Route 2
Reactant of Route 2
2-[(5-BENZYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(THIOPHEN-2-YL)ETHAN-1-ONE
Reactant of Route 3
Reactant of Route 3
2-[(5-BENZYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(THIOPHEN-2-YL)ETHAN-1-ONE
Reactant of Route 4
2-[(5-BENZYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(THIOPHEN-2-YL)ETHAN-1-ONE
Reactant of Route 5
Reactant of Route 5
2-[(5-BENZYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(THIOPHEN-2-YL)ETHAN-1-ONE
Reactant of Route 6
Reactant of Route 6
2-[(5-BENZYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(THIOPHEN-2-YL)ETHAN-1-ONE

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